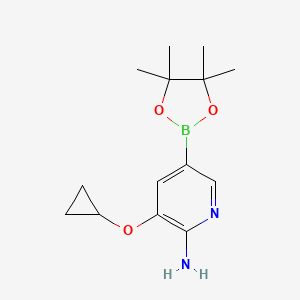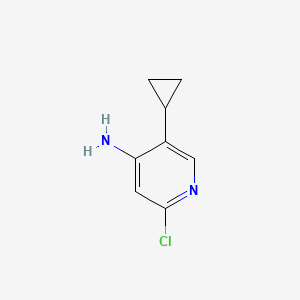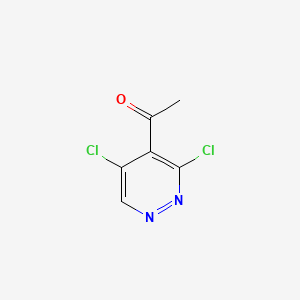
3-Fluoro-5-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-isopropylphenol: is an organic compound with the molecular formula C9H11FO It is a derivative of phenol, where the hydrogen atom in the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom in the fifth position is replaced by an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isopropylphenol typically involves the fluorination of 5-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used in the presence of a catalyst like iron(III) fluoride (FeF3) . The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor . These reagents offer better control over the reaction and can be used in continuous flow reactors to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Fluoro-5-isopropylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of fluorinated cyclohexanol derivatives. Typical reducing agents are and .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as or . Common reagents include and .
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-isopropylquinone.
Reduction: Formation of 3-fluoro-5-isopropylcyclohexanol.
Substitution: Formation of 3-amino-5-isopropylphenol or 3-thio-5-isopropylphenol.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-5-isopropylphenol is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated phenols are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-isopropylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The isopropyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.
Comparaison Avec Des Composés Similaires
3-Fluoro-5-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
3-Fluoro-5-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isopropyl group.
3-Fluoro-5-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 3-Fluoro-5-isopropylphenol is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and physical properties. The combination of these substituents enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
3-fluoro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 |
Clé InChI |
CIVHWSRTEGUJPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


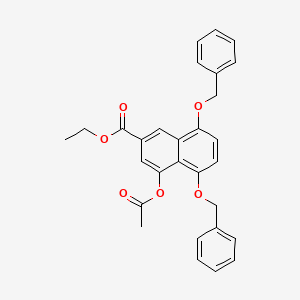

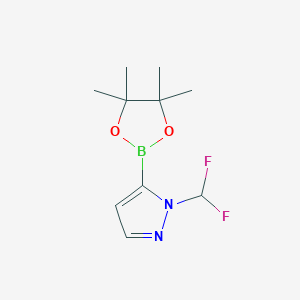
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
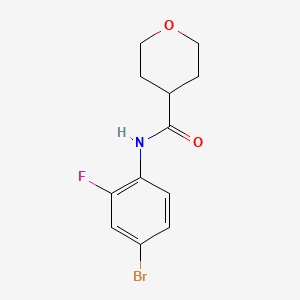
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
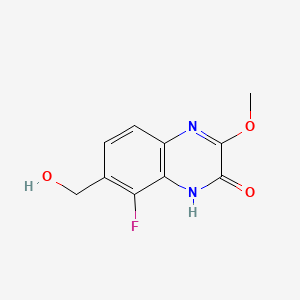

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
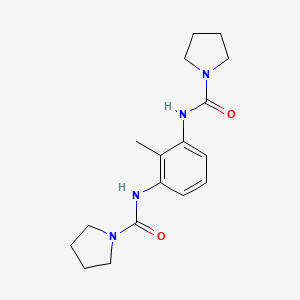
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
